Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group, a 6-methyl substituent, and a 4-aryl group substituted with methoxy and prop-2-en-1-yloxy moieties. Structurally, it belongs to the dihydropyrimidinone (DHPM) family, commonly synthesized via the Biginelli reaction involving β-keto esters, aldehydes, and urea derivatives .
The compound’s hydrogen bond donors (NH groups in the tetrahydropyrimidine ring) and acceptors (ester carbonyl, oxo group) contribute to intermolecular interactions, which may influence crystallization behavior and solubility . Its stereochemistry is presumed racemic unless resolved, as seen in related compounds .
Properties
IUPAC Name |
prop-2-enyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-9-25-14-8-7-13(11-15(14)24-4)17-16(18(22)26-10-6-2)12(3)20-19(23)21-17/h5-8,11,17H,1-2,9-10H2,3-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUSZDGQYGBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and cancer-related pathways. By inhibiting STAT3, this compound can reduce inflammation and potentially inhibit tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and physicochemical properties of the target compound with analogous tetrahydropyrimidine derivatives:
*Estimated logP based on allyl substituents (higher than ethyl analogs).
†Calculated using fragment-based methods.
Key Observations:
- Lipophilicity: The target compound’s allyl ester and methoxy/allyloxy aryl substituents likely increase logP compared to ethyl esters (e.g., 3.5565 in vs.
- Hydrogen Bonding: Replacement of the 2-oxo group with 2-thioxo (as in ) reduces hydrogen-bond acceptor strength, altering crystal packing and solubility.
- Steric Effects: Bulky substituents (e.g., pyrazolyl groups in ) may hinder rotational freedom, affecting binding in biological systems.
Crystallography and Molecular Conformation
Crystallographic studies of related compounds reveal:
- Hydrate Formation: Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate forms a monohydrate with extensive O–H···O and N–H···O hydrogen bonds, stabilizing the lattice . The target compound may exhibit similar hydration behavior.
- Torsional Angles: Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl) derivatives show planar pyrimidine rings with slight puckering, influenced by substituent steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
